molecular formula C69H115N13O12 B12363023 Omphalotin A

Omphalotin A

Cat. No.: B12363023
M. Wt: 1318.7 g/mol
InChI Key: RPRXGEAIZUOLRT-SNXGSGAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Omphalotin A is produced through a biosynthetic pathway involving the precursor protein OphMA and the protease prolyloligopeptidase OphP. The precursor protein undergoes post-translational modifications, including multiple backbone N-methylations and macrocyclization. These modifications enhance the peptide’s stability, membrane permeability, and target selectivity .

Industrial Production Methods: Industrial production of this compound can be achieved through heterologous expression in the yeast Pichia pastoris. The genes encoding the precursor protein and the protease are co-expressed in the yeast, leading to the production of the peptide. This method allows for the scalable production of this compound and its variants .

Chemical Reactions Analysis

Types of Reactions: Omphalotin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups within the peptide structure.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions typically occur under mild conditions to preserve the integrity of the peptide structure .

Major Products: The major products formed from these reactions include modified versions of this compound with altered biological activities. These modifications can enhance or reduce the peptide’s nematicidal activity, depending on the nature of the chemical changes .

Scientific Research Applications

Omphalotin A has a wide range of scientific research applications:

Mechanism of Action

Omphalotin A exerts its effects through a mechanism involving the disruption of nematode cellular processes. The peptide targets specific molecular pathways within the nematode, leading to cell death. The exact molecular targets and pathways involved are still under investigation, but the compound’s strong nematicidal activity suggests a highly specific mode of action .

Comparison with Similar Compounds

This compound’s uniqueness lies in its strong and selective nematicidal activity, which sets it apart from other similar compounds.

Properties

Molecular Formula

C69H115N13O12

Molecular Weight

1318.7 g/mol

IUPAC Name

(3S,6S,9S,12S,15S,21S,24S,30S,33S)-9,21,30-tris[(2S)-butan-2-yl]-15-(1H-indol-3-ylmethyl)-1,4,7,13,19,22,28,31,34-nonamethyl-3,6,12,24,33-penta(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31,34-dodecazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone

InChI

InChI=1S/C69H115N13O12/c1-26-43(14)54-64(89)79(22)58(42(12)13)69(94)80(23)56(40(8)9)65(90)76(19)37-52(85)77(20)57(41(10)11)68(93)82(25)60(45(16)28-3)67(92)75(18)36-51(84)72-53(38(4)5)63(88)81(24)59(44(15)27-2)66(91)74(17)35-50(83)71-49(33-46-34-70-48-32-30-29-31-47(46)48)62(87)78(21)55(39(6)7)61(86)73-54/h29-32,34,38-45,49,53-60,70H,26-28,33,35-37H2,1-25H3,(H,71,83)(H,72,84)(H,73,86)/t43-,44-,45-,49-,53-,54-,55-,56-,57-,58-,59-,60-/m0/s1

InChI Key

RPRXGEAIZUOLRT-SNXGSGAFSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)N(CC(=O)N([C@H](C(=O)N([C@H](C(=O)N(CC(=O)N[C@H](C(=O)N([C@H](C(=O)N(CC(=O)N[C@H](C(=O)N([C@H](C(=O)N1)C(C)C)C)CC2=CNC3=CC=CC=C32)C)[C@@H](C)CC)C)C(C)C)C)[C@@H](C)CC)C)C(C)C)C)C)C(C)C)C)C(C)C)C

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)N(CC(=O)N(C(C(=O)N(C(C(=O)N(CC(=O)NC(C(=O)N(C(C(=O)N(CC(=O)NC(C(=O)N(C(C(=O)N1)C(C)C)C)CC2=CNC3=CC=CC=C32)C)C(C)CC)C)C(C)C)C)C(C)CC)C)C(C)C)C)C)C(C)C)C)C(C)C)C

Origin of Product

United States

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